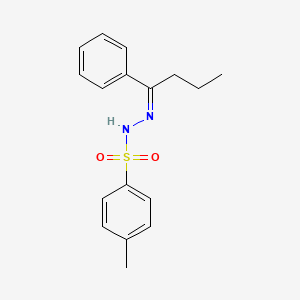
N-Butyrophenone P-toluenesulfonylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyrophenone P-toluenesulfonylhydrazone is a heterocyclic organic compound with the molecular formula C₁₇H₂₀N₂O₂S and a molecular weight of 316.42 g/mol . It is also known by its IUPAC name, 4-methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide . This compound is primarily used in laboratory research and has various applications in chemistry and related fields.
Preparation Methods
The synthesis of N-Butyrophenone P-toluenesulfonylhydrazone typically involves the reaction of butyrophenone with p-toluenesulfonylhydrazine under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazone derivative. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
N-Butyrophenone P-toluenesulfonylhydrazone undergoes various chemical reactions, including:
Scientific Research Applications
N-Butyrophenone P-toluenesulfonylhydrazone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Butyrophenone P-toluenesulfonylhydrazone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound’s sulfonylhydrazone moiety plays a crucial role in its reactivity and binding affinity, enabling it to exert its effects on target molecules .
Comparison with Similar Compounds
N-Butyrophenone P-toluenesulfonylhydrazone can be compared with other similar compounds, such as:
1-Phenylbutanone-tosylhydrazone: This compound shares a similar structure but differs in the substitution pattern on the phenyl ring.
4-Methyl-N-(1-phenylbutan-2-ylideneamino)benzenesulfonamide: Another closely related compound with slight variations in the functional groups.
These similar compounds highlight the uniqueness of this compound in terms of its specific reactivity and applications .
Properties
Molecular Formula |
C17H20N2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-1-phenylbutylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O2S/c1-3-7-17(15-8-5-4-6-9-15)18-19-22(20,21)16-12-10-14(2)11-13-16/h4-6,8-13,19H,3,7H2,1-2H3/b18-17- |
InChI Key |
YGGRVJIJEMGVTG-ZCXUNETKSA-N |
Isomeric SMILES |
CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


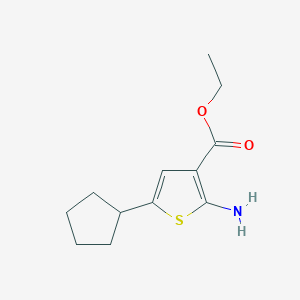
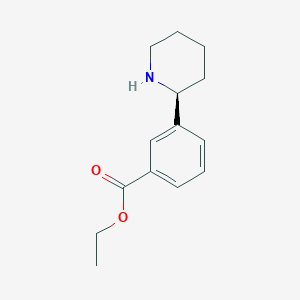
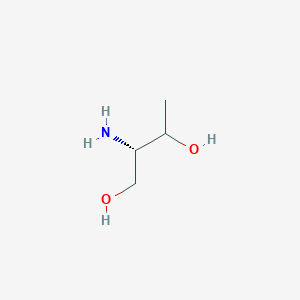
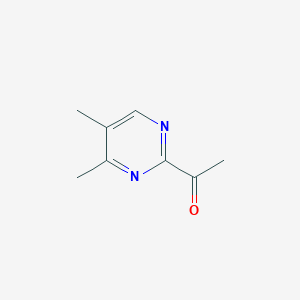
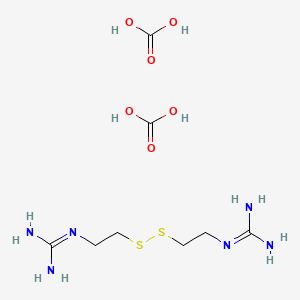

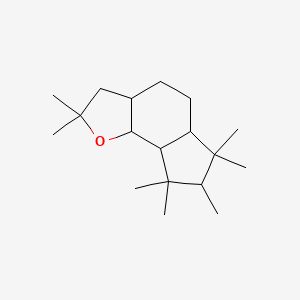


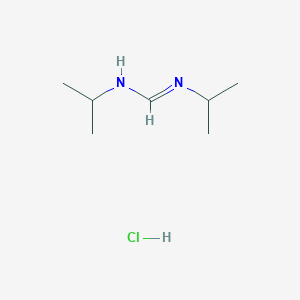
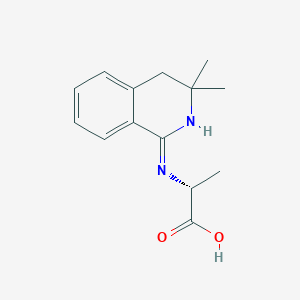
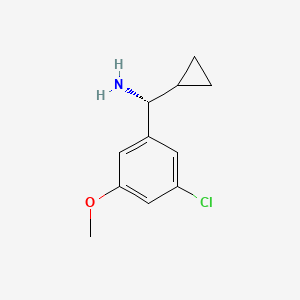
![N-[(2S)-1-[[(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B12843525.png)

